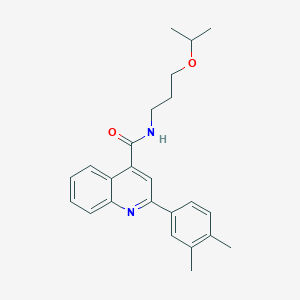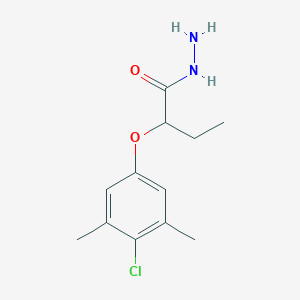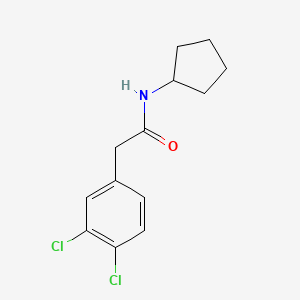
6-bromo-2-(4-butylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide
Overview
Description
6-bromo-2-(4-butylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. This compound has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 6-bromo-2-(4-butylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes involved in cancer cell proliferation and survival. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
6-bromo-2-(4-butylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication and cell division. It has also been found to modulate the expression of certain genes involved in cancer cell growth and survival. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 6-bromo-2-(4-butylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide in lab experiments include its potent anticancer activity, its ability to induce apoptosis in cancer cells, and its potential applications in medicinal chemistry and pharmacology. However, there are also some limitations associated with this compound. For example, its mechanism of action is not fully understood, and its toxicity and pharmacokinetic properties need to be further investigated.
Future Directions
There are several future directions for the research on 6-bromo-2-(4-butylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide. One direction is to investigate its potential applications in combination therapy with other anticancer drugs. Another direction is to study its effects on cancer stem cells, which are believed to play a critical role in cancer recurrence and metastasis. Additionally, the development of more potent and selective analogs of this compound could lead to the discovery of new anticancer agents with improved efficacy and safety profiles.
Scientific Research Applications
6-bromo-2-(4-butylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It has also been found to possess anti-inflammatory, antifungal, and antiviral properties.
properties
IUPAC Name |
6-bromo-2-(4-butylphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrN3O/c1-2-3-5-18-7-9-20(10-8-18)25-15-23(22-14-21(27)11-12-24(22)30-25)26(31)29-17-19-6-4-13-28-16-19/h4,6-16H,2-3,5,17H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZMTRDZQUKNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(4-butylphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4-isopropylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4264141.png)
![6-{[2-(4-isopropylbenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4264150.png)

![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-ethoxybenzamide](/img/structure/B4264157.png)

![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide](/img/structure/B4264178.png)
![2-(3,4-dimethylphenoxy)-N-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]propanamide](/img/structure/B4264181.png)
![4-{2-[2-(3,4-dimethylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4264189.png)
![6-({2-[2-(3,4-dimethylphenoxy)propanoyl]hydrazino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4264194.png)


![4-butoxy-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzamide](/img/structure/B4264218.png)

![1-[4-(benzyloxy)phenyl]-4-[(phenylthio)acetyl]piperazine](/img/structure/B4264233.png)